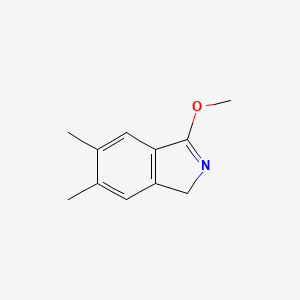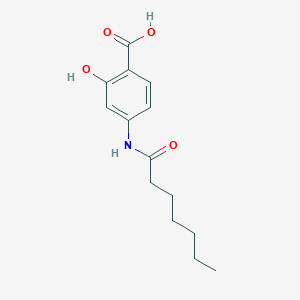![molecular formula C12H8N4O6S B14317921 4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline CAS No. 112725-09-4](/img/structure/B14317921.png)
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline is an organic compound characterized by the presence of nitro groups and a sulfanyl linkage. This compound is part of the dinitrophenyl family, known for their applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with 3-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Addition-Elimination: The compound can react with aldehydes and ketones to form hydrazones or oximes.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols or amines.
Addition-Elimination: Brady’s reagent (2,4-dinitrophenylhydrazine in methanol and sulfuric acid).
Major Products Formed
Reduction: Formation of 4-[(2,4-diaminophenyl)sulfanyl]-3-nitroaniline.
Substitution: Formation of various substituted anilines.
Addition-Elimination: Formation of 2,4-dinitrophenylhydrazones or oximes.
Applications De Recherche Scientifique
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline involves its interaction with biological molecules through its nitro and sulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The compound can also act as a protonophore, disrupting proton gradients across biological membranes and affecting cellular energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds through the formation of hydrazones.
S-(2,4-Dinitrophenyl)glutathione: Involved in detoxification processes in biological systems.
Uniqueness
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline is unique due to its combination of nitro and sulfanyl groups, which confer distinct reactivity and applications compared to other dinitrophenyl compounds
Propriétés
Numéro CAS |
112725-09-4 |
|---|---|
Formule moléculaire |
C12H8N4O6S |
Poids moléculaire |
336.28 g/mol |
Nom IUPAC |
4-(2,4-dinitrophenyl)sulfanyl-3-nitroaniline |
InChI |
InChI=1S/C12H8N4O6S/c13-7-1-3-11(9(5-7)15(19)20)23-12-4-2-8(14(17)18)6-10(12)16(21)22/h1-6H,13H2 |
Clé InChI |
ADKGZOAAANVGJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)[N+](=O)[O-])SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


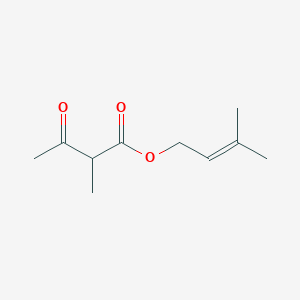
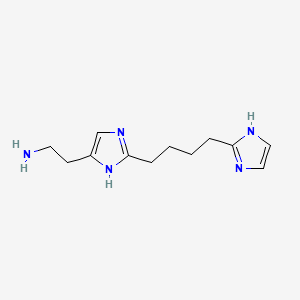
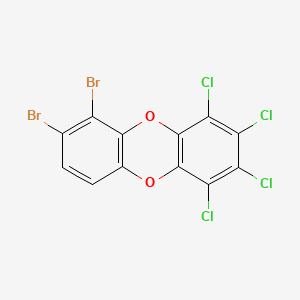
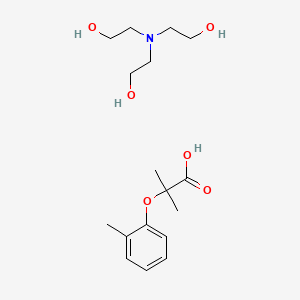
![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
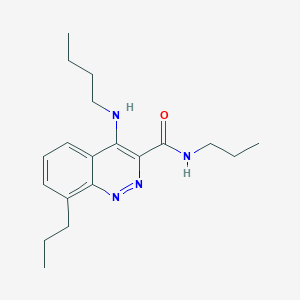
![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)

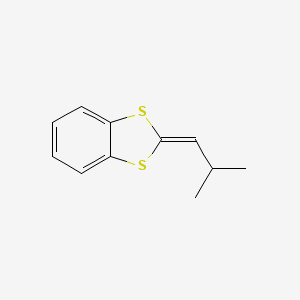
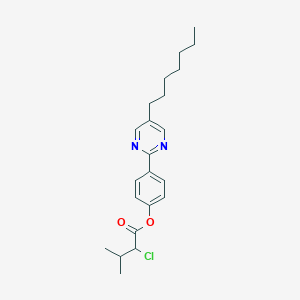
![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)
